1,1,1-Trichlorododcane

Description

1,1,1-Trichloroethane (CAS 71-55-6), also known as methyl chloroform, is a chlorinated hydrocarbon historically used as a solvent in industrial applications such as metal degreasing, aerosol propellants, and electronics manufacturing . Its chemical structure consists of a central ethane molecule substituted with three chlorine atoms on the first carbon, resulting in high volatility and low solubility in water (0.44 g/L at 25°C) .

Properties

Molecular Formula |

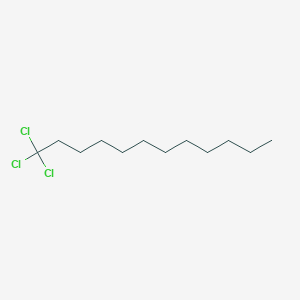

C12H23Cl3 |

|---|---|

Molecular Weight |

273.7 g/mol |

IUPAC Name |

1,1,1-trichlorododecane |

InChI |

InChI=1S/C12H23Cl3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3 |

InChI Key |

USDODQYRRRTYLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Alternative Radical Chlorination of Dodecane

Description:

Direct radical chlorination of dodecane under UV light or thermal conditions with chlorine gas can yield chlorinated dodecanes, including 1,1,1-trichlorododecane, although this method is less selective and produces mixtures of mono-, di-, and tri-chlorinated products.Selectivity:

Due to the high reactivity of chlorine radicals, controlling the reaction to favor substitution at the 1-position with three chlorines is challenging. This method is more useful for generating a mixture of chlorinated derivatives rather than a pure 1,1,1-trichlorododecane.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Reaction Type | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Addition of chloroform to 1-undecene | 1-Undecene + Chloroform | Radical addition | High (terminal C) | Good selectivity, cleaner product | Requires inert atmosphere, initiators |

| Radical chlorination of dodecane | Dodecane + Chlorine gas | Radical substitution | Low (multiple sites) | Simple reagents | Low selectivity, complex mixture |

Research Findings and Mechanistic Insights

The addition of chloroform to 1-undecene has been reported in experimental studies where nitrogen bubbling and photolysis are used to generate the reactive trichloromethyl radicals necessary for addition to the alkene double bond.

Radical intermediates and reaction kinetics have been studied using mass spectrometry and spectroscopic methods, confirming the formation of the trichloromethyl radical and its addition to the alkene.

The reaction avoids significant side reactions such as polymerization or over-chlorination by controlling reaction conditions and using stabilizers or radical scavengers if necessary.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Alkene | 1-Undecene |

| Chlorine Source | Chloroform (trichloromethane) |

| Reaction Type | Radical addition |

| Initiation | Photolysis or radical initiators |

| Atmosphere | Nitrogen (inert) |

| Temperature Range | 20–50 °C |

| Product Purification | Distillation, chromatography |

| Yield | Moderate to high (reported in literature) |

| Side Products | Minimal with optimized conditions |

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorododcane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: Alcohols and ethers.

Reduction: Dodecane.

Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

1,1,1-Trichlorododcane has several applications in scientific research:

Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular membranes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorododcane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane fluidity and enzyme activity. The pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.

Comparison with Similar Compounds

Key Observations :

- Volatility : 1,1,1-Trichloroethane is more volatile than its isomer 1,1,2-trichloroethane due to symmetrical chlorine substitution, reducing intermolecular forces .

- Solubility : 1,1,2-Trichloroethane exhibits higher water solubility, increasing its mobility in aquatic environments compared to 1,1,1-trichloroethane .

Environmental Behavior and Degradation

Decomposition Efficiency

Electron beam (EB) irradiation studies demonstrate varying decomposition efficiencies for chlorinated compounds:

| Compound | Decomposition Efficiency (Energy Required for 90% Removal) |

|---|---|

| Trichloroethylene (TCE) | 1.0 (Lowest energy) |

| 1,1-Dichloroethylene | 1.2 |

| 1,1-Dichloroethane | 1.8 |

| 1,1,1-Trichloroethane | 2.5 (Highest energy) |

1,1,1-Trichloroethane requires significantly more energy for decomposition due to its stable tertiary carbon-chlorine bonds, making it more persistent in environmental matrices .

Environmental Detection

Soil-gas monitoring studies at contaminated sites detected 1,1,1-trichloroethane alongside trichloroethylene and tetrachloroethylene. However, unlike methylene chloride, 1,1,1-trichloroethane was consistently identified in both surface emissions and deep soil layers (42–120 ft depth), indicating long-term persistence .

Toxicological Profiles

Acute and Chronic Toxicity

- 1,1,1-Trichloroethane: Causes CNS depression (EC₅₀: 1,000 ppm in rats) and liver enzyme induction. Limited evidence of carcinogenicity in humans (IARC Group 3) .

- 1,1,2-Trichloroethane: Higher hepatotoxicity (LD₅₀: 378 mg/kg in mice) and suspected renal carcinogen in animal models .

- Trichloroethylene (TCE): Classified as carcinogenic to humans (IARC Group 1), linked to kidney and liver cancers .

Q & A

Q. What standardized analytical methods are recommended for detecting 1,1,1-Trichlorododcane in environmental samples?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) coupled with EPA-approved protocols for quantification. Validate results against reference standards from databases like CAS Common Chemistry (CAS RN: 918-00-3) and ChemIDplus, which provide verified spectral libraries and physicochemical properties (e.g., density: 1.435 g/cm³ at 20°C) .

- Augment with targeted literature reviews via PubMed, TOXCENTER, and NIH RePORTER to identify peer-reviewed methods, ensuring alignment with regulatory guidelines (e.g., Toxic Substances Control Act Test Submissions) .

Q. How can researchers design controlled exposure studies to assess acute toxicity in animal models?

Methodological Answer:

- Follow ATSDR’s tiered approach for experimental animal studies, which includes dose-response assessments and endpoint selection (e.g., neurotoxicity, hepatic effects). Key features include randomization, blinding, and adherence to OECD Guidelines for chemical testing .

- Incorporate bias assessment frameworks (Table C-11 to C-13) to evaluate selection, performance, and detection biases, ensuring studies meet "low risk" criteria for confidence ratings .

Advanced Research Questions

Q. How can dual carbon-chlorine isotope analysis resolve conflicting data on this compound degradation pathways in groundwater systems?

Methodological Answer:

- Conduct field and lab-based isotope ratio measurements (δ<sup>13</sup>C and δ<sup>37</sup>Cl) to distinguish abiotic hydrolysis from microbial reductive dechlorination. Compare slopes of dual-isotope plots (Λ13C/37Cl) to reference values from controlled experiments (e.g., Λ = 0.5 for hydrolysis vs. Λ = 20 for biotic degradation) .

- Validate findings using concentration decay models and cross-reference with hydrolysis kinetics data (e.g., half-life <24 hours at pH 7) to account for rapid transformation .

Q. What systematic frameworks are available to reconcile contradictions in toxicological outcomes across experimental animal studies?

Methodological Answer:

- Apply ATSDR’s modified OHAT approach:

- Step 1 : Categorize studies by health outcomes (Table C-4) and assess key design features (e.g., sample size, exposure duration) .

- Step 2 : Assign confidence ratings based on bias risk (Table C-16) and heterogeneity analysis using meta-regression tools .

- Step 3 : Use weight-of-evidence synthesis to prioritize studies with low risk of bias and high methodological rigor .

Q. What strategies optimize literature screening workflows for identifying high-impact toxicology studies on this compound?

Methodological Answer:

- Implement a two-stage screening process:

- Stage 1 : Use Boolean queries (e.g., "this compound AND (toxicity OR bioaccumulation)") across PubMed, NTRL, and TOXCENTER, yielding ~300 initial records .

- Stage 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude studies with insufficient mechanistic depth or ethical concerns, reducing eligible studies to ~25% of initial hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.